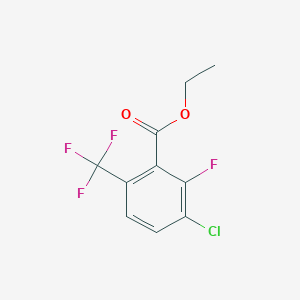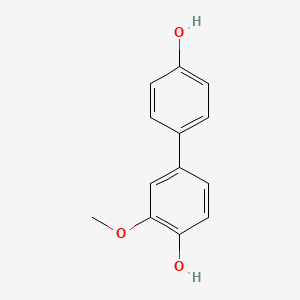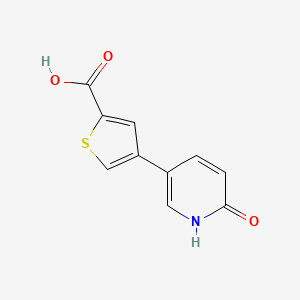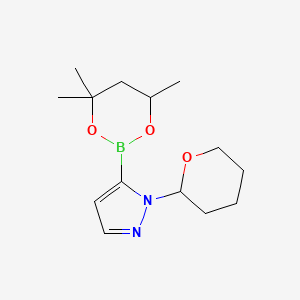
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as 2-DMP, is an organoboron compound that has been used in a variety of scientific research applications. 2-DMP has been found to be a versatile, efficient, and cost-effective reagent for a variety of organic synthesis reactions. It is also used for the formation of boron-containing compounds, the preparation of organoboronates, and the synthesis of boron-containing polymers.
Aplicaciones Científicas De Investigación
2-DMP is widely used in scientific research applications, such as organic synthesis, polymer synthesis, and the formation of boron-containing compounds. It has been used in the synthesis of a variety of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used for the formation of boron-containing compounds, such as boronic acids, boronates, and boron-containing polymers.
Mecanismo De Acción
The reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane is a nucleophilic addition reaction, in which the 2-methoxy-3,5-dichlorophenol acts as the nucleophile and the 1,3,2-dioxaborinane acts as the electrophile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Biochemical and Physiological Effects
2-DMP has been found to be an effective reagent for a variety of organic synthesis reactions, and it has been used in the synthesis of a variety of organic compounds. However, there is limited information available on the biochemical and physiological effects of 2-DMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMP has several advantages for laboratory experiments, including its low cost, its high efficiency, and its versatility. It is also non-toxic and can be stored at room temperature. However, it is important to note that 2-DMP is not soluble in water, which can limit its use in certain applications.
Direcciones Futuras
In the future, 2-DMP may be used in a variety of applications, such as the synthesis of boron-containing compounds, the formation of boron-containing polymers, and the synthesis of organoboronates. Additionally, further research is needed to explore the biochemical and physiological effects of 2-DMP. Finally, the development of new and improved synthesis methods for 2-DMP may allow for its use in a wider range of applications.
Métodos De Síntesis
2-DMP can be synthesized by the reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane in an aqueous medium at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Propiedades
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-12(2)6-17-13(18-7-12)8-4-9(14)11(16-3)10(15)5-8/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSXANEUFYHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














